1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a hybrid structure combining a phenylpiperazine moiety, a triazolo-pyridazine core, and a pyridinyl substituent linked via a sulfanyl-ethanone bridge. The phenylpiperazine group is a common pharmacophore in CNS-targeting agents, while the triazolo-pyridazine scaffold is associated with kinase or bromodomain inhibition . The sulfanyl linker may enhance solubility or influence binding kinetics.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c30-21(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-31-22-25-24-20-9-8-19(26-29(20)22)17-5-4-10-23-15-17/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZROICKLNEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.
Attachment of the Piperazine Moiety: The phenylpiperazine can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate electrophile.
Formation of the Final Compound: The final step involves the coupling of the triazolopyridazine core with the phenylpiperazine derivative through a sulfanyl linkage, typically using thiol-based reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon with hydrogen.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Pharmacological Potential
The compound has been explored for several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines due to its ability to interfere with specific molecular targets involved in cell proliferation and survival.
- Antimicrobial Properties : Research indicates potential efficacy against a range of microbial pathogens, which could lead to the development of new antimicrobial agents.
- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Chemical Synthesis and Applications
The synthesis of this compound involves multi-step reactions starting from simpler precursors. The complexity of its structure allows it to be utilized as a building block in the synthesis of more intricate molecules in drug discovery.
Synthesis Overview
The synthesis typically includes:
- Formation of the triazolopyridazine core through cycloaddition reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
Biochemical Probing
Due to its structural characteristics, the compound is investigated as a biochemical probe to study interactions with various biological targets, including enzymes and receptors. This could enhance understanding of disease mechanisms and facilitate the identification of new therapeutic targets.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Anticancer Studies : Research published in peer-reviewed journals indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), suggesting its utility in targeted cancer therapies.
- Antimicrobial Evaluations : Laboratory studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a new antibiotic agent.
- Inflammation Models : In vivo studies using animal models have shown that treatment with this compound reduces markers of inflammation and tissue damage in conditions like arthritis.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
2.1.1 Piperazine-Linked Antiproliferative Agents ()
Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) share the ethanone-piperazine backbone but replace the triazolo-pyridazine with tetrazole-thiol groups. These derivatives exhibit antiproliferative activity, likely mediated through sulfonylpiperazine interactions with cellular targets. The absence of a fused triazolo-pyridazine in these analogs may reduce bromodomain affinity compared to the target compound .
2.1.2 Triazolo-Pyridazine Bromodomain Inhibitors ()
AZD5153, a bivalent bromodomain inhibitor, contains a triazolo-pyridazine ring linked to a piperidylphenoxy group. Unlike the target compound, AZD5153’s bivalent binding mode enhances BRD4 potency (IC₅₀ < 10 nM) and in vivo efficacy. The target compound’s phenylpiperazine and pyridinyl groups may favor distinct target interactions, though its monovalent structure likely limits potency compared to AZD5153 .
2.1.3 Arylpiperazine Derivatives ()
MK69 (RTC193) and MK45 (RTC6) feature arylpiperazine cores linked to pyrazole or thiophene groups. These compounds prioritize lipophilicity (e.g., trifluoromethyl groups in MK69) for CNS penetration, contrasting with the target compound’s polar sulfanyl and pyridinyl moieties.
Functional and Pharmacological Comparisons
Key Observations :
- Binding Mode : The target compound’s triazolo-pyridazine and sulfanyl linker may mimic AZD5153’s bromodomain interactions but lack the bivalent architecture critical for high potency .
- Synthetic Routes: The target compound’s synthesis (as inferred from –3) likely involves coupling a bromo-ethanone intermediate with a thiolated triazolo-pyridazine, paralleling methods for tetrazole-thiol analogs .
Pharmacokinetic and Toxicity Considerations
- AZD5153 demonstrates favorable PK (oral bioavailability >50%) due to optimized substituents, whereas the target compound’s phenylpiperazine may confer metabolic instability via CYP450 oxidation .
- Piperazine derivatives in and show variable toxicity profiles; the sulfanyl group in the target compound could mitigate hepatotoxicity risks compared to sulfonylpiperazines .
Biological Activity
The compound 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that integrates various pharmacologically relevant moieties. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure includes a piperazine ring, a pyridine moiety, and a triazolopyridazine core, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyridazine Core : This can be achieved through cycloaddition reactions.
- Attachment of the Piperazine Moiety : This step often involves nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural components allow it to bind effectively to these targets, modulating their activity. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Biological Activity Data
Recent studies have highlighted several biological activities associated with this compound:
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound reduced levels of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Research indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, revealing cytotoxic effects at micromolar concentrations.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine or triazolopyridazine moieties can significantly alter the biological activity. For example:
- Substituting different groups on the pyridine ring has been shown to enhance antimicrobial properties.
- Alterations in the sulfanyl group have implications for enzyme inhibition efficacy.
Comparison with Similar Compounds
The unique combination of pharmacophores in this compound differentiates it from similar structures:
| Compound | Activity | Notable Features |
|---|---|---|
| 1-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide | C1s protease inhibitor | Simple structure |
| Pyrazolo[1,5-a]pyridin-3-yl pyridazinones | Anticancer activity | Lacks the piperazine moiety |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
